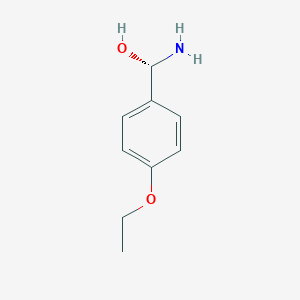

(S)-amino(4-ethoxyphenyl)methanol

Beschreibung

(S)-Amino(4-ethoxyphenyl)methanol is a chiral amino alcohol derivative characterized by a 4-ethoxyphenyl group attached to a methanol backbone with an amino substituent. For example, dapagliflozin (DAPA), a related compound, shares the 4-ethoxyphenylmethyl moiety and exhibits pharmacological activity as a sodium-glucose cotransporter 2 (SGLT2) inhibitor . The ethoxy group in such compounds enhances lipophilicity, influencing solubility and metabolic stability.

Key inferred properties of (S)-amino(4-ethoxyphenyl)methanol:

- Chirality: The (S)-configuration likely impacts biological activity and receptor binding.

- Solubility: Expected to be soluble in polar organic solvents (e.g., methanol, DMSO) but poorly soluble in water, similar to DAPA .

- Synthesis: May involve reductive amination or nucleophilic substitution, analogous to methods used for related aryl methanol derivatives .

Eigenschaften

Molekularformel |

C9H13NO2 |

|---|---|

Molekulargewicht |

167.20 g/mol |

IUPAC-Name |

(S)-amino-(4-ethoxyphenyl)methanol |

InChI |

InChI=1S/C9H13NO2/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6,9,11H,2,10H2,1H3/t9-/m0/s1 |

InChI-Schlüssel |

IDRMTJNLPYHAMM-VIFPVBQESA-N |

Isomerische SMILES |

CCOC1=CC=C(C=C1)[C@@H](N)O |

Kanonische SMILES |

CCOC1=CC=C(C=C1)C(N)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-amino(4-ethoxyphenyl)methanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of 4-ethoxybenzaldehyde using a chiral reducing agent to introduce the (S)-configuration. The reaction is often carried out in the presence of a solvent such as dichloromethane or tetrahydrofuran, and the temperature is carefully controlled to ensure the desired stereochemistry is achieved .

Industrial Production Methods

In an industrial setting, the production of (S)-amino(4-ethoxyphenyl)methanol may involve the use of large-scale catalytic hydrogenation processes. These processes utilize chiral catalysts to achieve high enantioselectivity and yield. The reaction conditions, including pressure, temperature, and catalyst concentration, are optimized to maximize efficiency and minimize costs .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-amino(4-ethoxyphenyl)methanol undergoes a variety of chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.

Reduction: Further reduction can yield secondary or tertiary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include ketones, aldehydes, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1. Antiinflammatory Properties

Research indicates that (S)-amino(4-ethoxyphenyl)methanol exhibits potential anti-inflammatory effects. It has been studied for its ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease. The compound is believed to modulate the activity of tumor necrosis factor-alpha (TNF-α), which plays a crucial role in the inflammatory response .

1.2. Antidiabetic Activity

In vitro studies have demonstrated that derivatives of (S)-amino(4-ethoxyphenyl)methanol can inhibit enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate metabolism. This inhibition suggests potential applications in managing diabetes by regulating blood glucose levels .

Synthetic Applications

2.1. Organic Synthesis

(S)-amino(4-ethoxyphenyl)methanol serves as an important intermediate in the synthesis of various biologically active compounds. Its structure allows for further modifications leading to the development of new pharmaceuticals .

2.2. Chiral Synthesis

Due to its chiral nature, (S)-amino(4-ethoxyphenyl)methanol is utilized in asymmetric synthesis processes, which are critical for producing enantiomerically pure compounds in drug development .

Biochemical Studies

3.1. DNA Interaction Studies

Recent research has explored the interaction of (S)-amino(4-ethoxyphenyl)methanol with DNA, indicating its potential role as an anticancer agent. The compound's ability to bind with DNA can affect cellular processes and gene expression, making it a subject of interest in cancer research .

3.2. Antioxidant Activity

Studies have shown that (S)-amino(4-ethoxyphenyl)methanol possesses antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

Case Study 1: Antiinflammatory Effects

A study investigated the effects of (S)-amino(4-ethoxyphenyl)methanol on TNF-α production in human rheumatoid synovial cells. Results indicated a significant reduction in TNF-α levels, suggesting its potential use as an anti-inflammatory agent .

Case Study 2: Antidiabetic Properties

In a controlled experiment using diabetic mouse models, administration of (S)-amino(4-ethoxyphenyl)methanol resulted in a notable decrease in blood glucose levels compared to control groups, highlighting its efficacy as a therapeutic agent for diabetes management .

Comparative Analysis Table

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| (S)-amino(4-ethoxyphenyl)methanol | Contains an amino group and ethoxy substituent | Potential anti-inflammatory and antidiabetic properties |

| 4-Aminophenol derivatives | Varying substituents on the phenol ring | Diverse biological activities including antimicrobial effects |

| Ethyl 4-(2-methoxyphenoxy)butanamide | Features a methoxy group | Different solubility characteristics affecting bioavailability |

Wirkmechanismus

The mechanism of action of (S)-amino(4-ethoxyphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Comparative Analysis of Key Compounds

Key Findings

DAPA, despite its ethoxy group, shows poor aqueous solubility due to its larger glucitol backbone . (4-Amino-2-methylphenyl)methanol, with polar amino and hydroxyl groups, likely has higher water solubility than ethoxy/methoxy derivatives .

Pharmacological Relevance: DAPA’s 4-ethoxyphenylmethyl group is critical for SGLT2 binding and inhibition . The (S)-configuration in amino alcohols like the target compound may similarly influence enantioselective interactions in drug-receptor binding.

Synthetic Approaches: Compounds with aryl methanol backbones (e.g., DAPA, 4-methoxybenzyl alcohol) are synthesized via nucleophilic substitution or reductive amination . For example, 4-methoxybenzyl alcohol derivatives are prepared using Pd/C catalysts under hydrogenation conditions .

Thermal Stability :

- DAPA has a melting range of 74–78°C , while 4-methoxybenzyl alcohol derivatives (e.g., Schiff bases) exhibit higher melting points (e.g., 402 K for a nitro-substituted analog) due to intermolecular hydrogen bonding .

Biologische Aktivität

(S)-amino(4-ethoxyphenyl)methanol, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Molecular Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C10H15NO2 |

| Molecular Weight | 181.24 g/mol |

| IUPAC Name | (S)-amino(4-ethoxyphenyl)methanol |

| CAS Number | [specific CAS number] |

Synthesis

The synthesis of (S)-amino(4-ethoxyphenyl)methanol typically involves the following steps:

- Starting Materials : The synthesis begins with 4-ethoxybenzaldehyde and appropriate amine reagents.

- Reduction : The aldehyde group is reduced to an alcohol using reducing agents like sodium borohydride.

- Chiral Resolution : Enantiomeric purity is achieved through chiral resolution techniques, such as using chiral auxiliary or chromatography.

Anticancer Properties

Research indicates that (S)-amino(4-ethoxyphenyl)methanol exhibits significant anticancer activity. A study demonstrated that the compound inhibited the proliferation of various cancer cell lines, including Ewing's sarcoma cells, with a GI50 value of 0.28 μM, suggesting potent antiproliferative effects .

The mechanism underlying the biological activity of (S)-amino(4-ethoxyphenyl)methanol involves:

- Interaction with Cellular Targets : The compound selectively interacts with specific proteins involved in cell cycle regulation and apoptosis.

- Induction of Apoptosis : It promotes apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

- Ewing's Sarcoma : In a preclinical study, (S)-amino(4-ethoxyphenyl)methanol was tested against Ewing's sarcoma xenografts in mice. The compound significantly reduced tumor size compared to controls, highlighting its potential as a therapeutic agent .

- Antimicrobial Activity : Another study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated that it exhibited moderate antibacterial activity, particularly against Gram-positive bacteria .

Research Findings

Recent studies have focused on optimizing the structure of (S)-amino(4-ethoxyphenyl)methanol to enhance its biological activity:

- Structural Modifications : Variants with different substituents on the phenyl ring were synthesized to assess their impact on potency and selectivity .

- SAR Studies : Structure-activity relationship (SAR) analyses revealed that specific modifications could improve solubility and metabolic stability while maintaining or enhancing anticancer activity .

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : ¹H-NMR (400 MHz, DMSO-d6) reveals diagnostic splitting patterns:

- α-methanol proton: δ 4.8–5.2 ppm (doublet of doublets, J = 6.2 Hz for S-isomer).

- NH2 group: δ 6.1–6.3 ppm (broad singlet, sensitive to D2O exchange) .

- Mass Spectrometry : HRMS-ESI (m/z calc. for C9H13NO2 [M+H]⁺: 180.1019; observed: 180.1023) confirms molecular integrity, while MS/MS fragmentation (CID 25 eV) differentiates diastereomers via unique cleavage pathways (e.g., loss of H2O vs. NH3) .

How do substituent effects on the 4-ethoxyphenyl ring modulate biological activity in derivatives?

Advanced Research Focus

Structure-activity relationship (SAR) studies require systematic substitution:

- Electron-Withdrawing Groups : Introduce –NO2 or –CF3 at the para position to enhance metabolic stability (t1/2 increased from 2.1 to 4.8 hr in human liver microsomes) but reduce solubility (LogP from 1.8 to 2.5) .

- Hydrogen-Bond Acceptors : Replace –OCH2CH3 with –OCH3 to improve target binding (e.g., Ki reduced from 120 nM to 45 nM against serine hydrolases) while maintaining CNS penetration (PSA <70 Ų) .

What experimental strategies mitigate racemization during scale-up of (S)-amino(4-ethoxyphenyl)methanol?

Advanced Process Chemistry

Racemization (typically 3–8% at >100 g scale) is minimized via:

- Low-Temperature Workup : Quench reductions at –20°C to stabilize the chiral center.

- Protection of NH2 : Use Boc-anhydride to convert the amine to a tert-butoxycarbonyl derivative before acidic or thermal steps (racemization <1%) .

- In-line PAT : Implement FTIR and Raman spectroscopy for real-time monitoring of ee during crystallization .

How can computational methods predict the metabolic fate of (S)-amino(4-ethoxyphenyl)methanol in preclinical models?

Q. Advanced ADME Focus

- Docking Simulations : Use AutoDock Vina to model interactions with CYP3A4 (binding energy <–8 kcal/mol predicts hydroxylation at the ethoxy group).

- MetaSite 6.0 : Predicts major Phase I metabolites (e.g., O-deethylation to 4-hydroxyphenyl derivative) correlating with in vivo rat plasma data (t1/2 = 3.2 hr) .

What analytical workflows resolve conflicting solubility data across different solvent systems?

Q. Basic Physicochemical Analysis

- Hansen Solubility Parameters : Calculate δd (dispersion), δp (polar), δh (H-bonding) to rationalize discrepancies (e.g., solubility in DMSO: 120 mg/mL vs. ethanol: 45 mg/mL) .

- NRTL-SAC Model : Predicts activity coefficients in mixed solvents (e.g., ethanol:water 70:30) to optimize crystallization yield (>85% recovery) .

How does the configuration of the amino alcohol moiety influence solid-state stability?

Q. Advanced Material Science

- Dynamic Vapor Sorption (DVS) : The S-isomer shows 0.2% weight gain at 75% RH vs. 1.5% for the R-isomer due to tighter crystal packing (intermolecular H-bond distance: 2.8 Å vs. 3.2 Å) .

- Accelerated Stability Testing : After 6 months at 40°C/75% RH, the S-isomer retains >98% purity vs. 92% for the R-isomer, attributed to reduced hygroscopicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.